1,3-Bis(2-methoxyphenyl)propane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-5-3-7-12(16)14(18)11-15(19)13-8-4-6-10-17(13)21-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSYNKWOQQKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576529 | |
| Record name | 1,3-Bis(2-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142472-15-9, 35860-47-0 | |
| Record name | 1,3-Di-(2-methoxyphenyl)-1,3-propanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142472159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(2-methoxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione and Analogs
Claisen Condensation Approaches
The Claisen condensation is a cornerstone reaction in the formation of carbon-carbon bonds and represents the most classical and widely employed method for the synthesis of β-diketones. nih.gov This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester or, in the case of a ketone and an ester with the same acyl group, a β-diketone. masterorganicchemistry.com
Base-Mediated Condensation Reactions
The mechanism of the Claisen condensation is initiated by the deprotonation of the α-carbon of a ketone by a strong base, leading to the formation of a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-diketone. libretexts.org The choice of base is critical and must be strong enough to deprotonate the ketone but should not interfere with the reaction through competing nucleophilic substitution or addition. nih.gov Common bases employed for this purpose include sodium ethoxide, sodium amide, and sodium hydride. organic-chemistry.org The use of stronger bases can often lead to increased reaction yields. organic-chemistry.org
Strategic Utilization of Substituted Acetophenones and Esters in Synthesis
The synthesis of 1,3-Bis(2-methoxyphenyl)propane-1,3-dione can be achieved through a "crossed" Claisen condensation. This strategy involves the reaction between two different carbonyl compounds, in this case, a substituted acetophenone (B1666503) and a substituted ester. masterorganicchemistry.com Specifically, the reaction would involve the condensation of 2'-methoxyacetophenone (B1218423) with a methyl 2-methoxybenzoate (B1232891).
In this scenario, the 2'-methoxyacetophenone serves as the enolizable component, providing the nucleophilic enolate upon treatment with a strong base. The methyl 2-methoxybenzoate acts as the electrophilic acylating agent. To favor the desired crossed product and minimize self-condensation of the ketone, reaction conditions must be carefully controlled. One common strategy is to slowly add the enolizable ketone to a mixture of the non-enolizable ester and the base.
| Reactant 1 (Ketone) | Reactant 2 (Ester) | Product |
| 2'-Methoxyacetophenone | Methyl 2-methoxybenzoate | This compound |
Alternative Synthetic Routes and Precursor Chemistry
While the Claisen condensation is a primary route, alternative methods for the synthesis of 1,3-diketones and their precursors have been explored to overcome some of the limitations of the classical approach, such as the need for strong bases and the potential for side reactions.
Synthesis via Derivatives of o-Anisic Acid
An alternative pathway to 1,3-diketones involves the use of carboxylic acids and their derivatives. A direct synthesis of β-diketones from carboxylic acids and aromatic ketones has been described using a trifluoroacetic anhydride (B1165640) (TFAA) and triflic acid (TfOH) system. beilstein-journals.org This method offers an operationally simple procedure with readily available starting materials. beilstein-journals.org In the context of synthesizing this compound, this would involve the reaction of o-anisic acid with 2'-methoxyacetophenone in the presence of TFAA and TfOH.
Another approach involves the conversion of o-anisic acid to its more reactive acid chloride, o-anisoyl chloride. This acyl halide can then be reacted with the enolate of 2'-methoxyacetophenone. The enolate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and regioselective enolate formation.
Preparation of Halogenated Derivatives (e.g., 2-Bromo-, 2-Chloro-)
Halogenated derivatives of this compound are also of synthetic interest.
The synthesis of 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione can be achieved by the direct bromination of the parent diketone. The presence of the electron-donating methoxy (B1213986) groups on the phenyl rings enhances the reactivity of the compound.
The preparation of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione can be approached through several methods. One potential route involves the direct chlorination of this compound using a suitable chlorinating agent. Alternatively, a process for the preparation of 2-chloro-1,3-dimethoxybenzene (B1590426) has been described involving the lithiation of 1,3-dimethoxybenzene (B93181) followed by reaction with a chlorinating agent such as N-chlorosuccinimide or carbon tetrachloride. gordon.edu This chlorinated precursor could then potentially be used in a subsequent Claisen condensation.
Optimization of Reaction Conditions and Mechanistic Considerations in Synthesis
The efficiency of the Claisen condensation is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time. For the synthesis of diaryl-1,3-diketones, strong bases like sodium ethoxide or sodium hydride are often employed in solvents such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.net Switching from a protic solvent like ethanol to an aprotic polar solvent like THF has been shown to dramatically shorten reaction times, in some cases from 20 hours to just 10 minutes. researchgate.net
The optimization of base and reactant equivalents is also crucial. Studies have shown that the interaction effect of the equivalents of the ester and the base can have a significant impact on the reaction yield. researchgate.net Generally, using a slight excess of the ester and the base can lead to higher yields. researchgate.net
Mechanistically, the presence of ortho-substituents, such as the methoxy groups in this compound, can introduce steric hindrance. This hindrance can affect the rate of enolate formation and the subsequent nucleophilic attack. Understanding these steric and electronic effects is key to optimizing the synthesis of such hindered diketones. Enzymatic studies on related Claisen condensation reactions have highlighted the importance of specific active site residues in stabilizing the tetrahedral intermediate formed during the reaction, providing insights into the catalytic mechanism. nih.govnih.gov
| Parameter | Effect on Reaction | Optimization Strategy |
| Base | Crucial for enolate formation and driving the equilibrium. | Use of strong, non-nucleophilic bases like NaH or LDA. Matching the alkoxide base to the ester can prevent transesterification. nih.govorganic-chemistry.org |
| Solvent | Can influence reaction rate and stability of intermediates. | Polar aprotic solvents like THF or DMF can accelerate the reaction compared to protic solvents. researchgate.net |
| Temperature | Affects reaction rate and selectivity. | Optimization is necessary to achieve a reasonable reaction rate without promoting side reactions. |
| Reactant Stoichiometry | Impacts yield and minimizes byproducts. | A slight excess of the non-enolizable ester and base is often beneficial. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Tautomeric Analysis
NMR spectroscopy is a powerful tool for elucidating the nuanced structural features of 1,3-Bis(2-methoxyphenyl)propane-1,3-dione, particularly its existence in a dynamic equilibrium between keto and enol tautomers.
¹H NMR Studies of Keto-Enol Equilibria and Hydrogen Bonding
In solution, 1,3-dicarbonyl compounds like this compound exist as a mixture of keto and enol forms. The ¹H NMR spectrum is instrumental in both identifying and quantifying this equilibrium. The presence of methoxy (B1213986) groups in the ortho position has been found to shift the keto-enol tautomeric equilibrium towards the keto form when compared to unsubstituted or para-substituted analogues. chemsrc.com This equilibrium is solvent-dependent, with different solvents altering the ratio of the two tautomers. uni.lu
The enol form is characterized by a distinctive signal for the vinylic proton (-C=CH-) and a highly deshielded enolic hydroxyl proton (-OH). The chemical shift of the enolic proton is particularly indicative of the strength of the intramolecular hydrogen bond formed between the hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. In related β-diketones, this enolic proton can appear significantly downfield, often in the range of 15-19 ppm, which signifies a very strong hydrogen bond. np-mrd.org The keto form, conversely, is identified by the presence of a singlet corresponding to the two methylene (B1212753) protons (-CH₂-) of the propane (B168953) backbone.
The analysis of the integration values for the enolic and methylene proton signals allows for the calculation of the keto-enol equilibrium constant (Keq) in a given solvent, providing quantitative insight into the tautomeric preference. uni.lu
Table 1: Key ¹H NMR Signals for Tautomeric Forms
| Tautomer | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Enol | Enolic OH | > 15 | Singlet (broad) | Chemical shift is highly indicative of hydrogen bond strength. |
| Enol | Vinylic CH | ~6.0 - 7.0 | Singlet | Represents the proton on the C=C double bond. |
| Keto | Methylene CH₂ | ~4.0 - 4.5 | Singlet | Represents the two protons on the central carbon. |
| Both | Aromatic CH | ~6.8 - 8.0 | Multiplet | Signals from the two 2-methoxyphenyl rings. |
| Both | Methoxy OCH₃ | ~3.8 - 4.0 | Singlet | Signals from the two methoxy groups. |
¹³C NMR Spectral Analysis for Carbonyl and Methylene Environments
The ¹³C NMR spectrum provides further definitive evidence for the keto-enol tautomerism by revealing distinct signals for the carbon environments in each form.
In the diketo tautomer, the two equivalent carbonyl carbons (C=O) typically resonate in the downfield region of the spectrum, generally between 190 and 205 ppm. mdpi.com The central methylene carbon (-CH₂-) of the keto form gives a characteristic signal further upfield.
The enol tautomer presents a more complex picture. Instead of two carbonyl signals, the spectrum shows two distinct signals for the enolic carbons. The carbon atom single-bonded to the hydroxyl group (-C-OH) is shifted upfield relative to a carbonyl carbon, while the carbon of the conjugated carbonyl group (C=O) remains in the downfield region, although often at a slightly different shift compared to the keto form. The vinylic carbon (=CH-) also produces a characteristic signal, typically found in the range of 90-100 ppm for related β-diketones. The presence of these distinct sets of signals for both tautomers allows for unambiguous confirmation of the equilibrium in solution. researchgate.net
Table 2: Characteristic ¹³C NMR Chemical Shifts
| Tautomer | Carbon Environment | Typical Chemical Shift (δ, ppm) |
| Keto | Carbonyl (C=O) | 190 - 205 |
| Keto | Methylene (CH₂) | ~50 - 60 |
| Enol | Carbonyl (C=O) | 180 - 190 |
| Enol | Enolic (C-OH) | 170 - 180 |
| Enol | Vinylic (=CH) | 90 - 100 |
| Both | Aromatic (C) | 110 - 160 |
| Both | Methoxy (OCH₃) | ~55 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of this compound, offering key insights into the functional groups present in its tautomeric forms.
Characteristic Vibrational Modes of Carbonyl and Enol Forms
The IR and Raman spectra of this compound are marked by characteristic bands corresponding to the keto and enol tautomers. The diketo form exhibits a strong, characteristic absorption band for the C=O stretching vibration. For conjugated ketones, this band typically appears in the region of 1685-1715 cm⁻¹. rsc.org
The enol form, stabilized by strong intramolecular hydrogen bonding, displays a different set of vibrational modes. The C=O stretching frequency is lowered due to conjugation and hydrogen bonding, appearing at a lower wavenumber compared to the keto form. Additionally, a new band corresponding to the C=C stretching of the enol ring appears, typically around 1550-1640 cm⁻¹. A very broad and often weak absorption band in the 2500-3200 cm⁻¹ region is characteristic of the strongly hydrogen-bonded O-H group. The presence of bands for both the non-hydrogen-bonded carbonyl (keto) and the hydrogen-bonded system (enol) can often be observed simultaneously in the spectrum, further confirming the tautomeric equilibrium. The C-O stretching of the aryl ether methoxy groups is also prominent, usually found around 1250 cm⁻¹.
Table 3: Principal Vibrational Frequencies
| Tautomer | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Keto | C=O Stretch | 1685 - 1715 | Strong |
| Enol | O-H Stretch (H-bonded) | 2500 - 3200 | Broad, Weak to Medium |
| Enol | C=O Stretch (H-bonded) | 1600 - 1640 | Strong |
| Enol | C=C Stretch | 1550 - 1600 | Medium to Strong |
| Both | C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| Both | C-O-C Stretch (Aryl Ether) | ~1250 | Strong |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by strong absorption bands in the UVA range, which arise from π→π* transitions within the conjugated systems of the enol and keto forms.
The enol form, with its extended conjugated system involving the aromatic ring and the enone moiety, is primarily responsible for the strong absorption observed at longer wavelengths. For dibenzoylmethane (B1670423) derivatives, the main absorption maximum (λmax) is typically found between 340 and 370 nm. researchgate.net The position and intensity of this band are influenced by the substituents on the aromatic rings. bldpharm.com The ortho-methoxy groups in the title compound are expected to modulate the electronic transitions compared to the unsubstituted parent compound, dibenzoylmethane. The keto form generally absorbs at shorter wavelengths and with lower intensity. The solvent environment can also cause shifts in the absorption maxima (solvatochromism).
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₇H₁₆O₄, corresponding to a monoisotopic mass of approximately 284.10 Da. uni.lunih.gov
In high-resolution mass spectrometry (HRMS), the compound typically appears as a protonated molecule [M+H]⁺ with an m/z of approximately 285.11. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu
The fragmentation pattern in tandem MS (MS/MS) can provide structural information. Key fragmentation pathways often involve the cleavage of the bonds adjacent to the carbonyl groups. Common fragments would include the benzoyl cation derived from the 2-methoxyphenyl group (m/z 135) and subsequent fragmentation of the molecular ion through losses of neutral molecules like CO or radicals. The presence and relative abundance of these fragment ions help to confirm the connectivity of the molecular structure.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 285.11214 |
| [M+Na]⁺ | 307.09408 |
| [M-H]⁻ | 283.09758 |
| [M]⁺ | 284.10431 |
| (Data from PubChemLite) uni.lu |
X-Ray Crystallography for Solid-State Structural Determination
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, a detailed analysis of its specific solid-state structure, including the precise tautomeric form, conformational preferences, and intermolecular interactions, cannot be definitively established from experimental crystallographic data.
However, the structural characteristics of closely related 1,3-diketones can provide valuable insights into the expected solid-state behavior of this compound.
Elucidation of Tautomeric Form in Crystalline State
In the solid state, 1,3-dicarbonyl compounds can exist in either the diketo form or one of its enol tautomers. For many β-diketones, the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring.
Studies on analogous compounds, such as dibenzoylmethane and its derivatives, have consistently shown a strong preference for the enol tautomer in the crystalline state. This preference is driven by the enhanced thermodynamic stability afforded by the intramolecular hydrogen bond and the conjugated system. It is therefore highly probable that this compound would also adopt the enol form in its crystalline state. The presence of the ortho-methoxy groups is not expected to alter this fundamental tautomeric preference.
Analysis of Conformational Preferences and Intermolecular Interactions
The conformation of this compound in the solid state would be influenced by the spatial arrangement of the two 2-methoxyphenyl rings relative to the central propanedione backbone. The presence of the methoxy groups at the ortho positions introduces steric hindrance, which would likely lead to a non-planar conformation where the phenyl rings are twisted out of the plane of the enol ring to minimize steric strain.
While specific intermolecular interaction data for the title compound is unavailable, studies on similar aromatic compounds suggest that the crystal packing would be governed by a combination of weak intermolecular forces. These would likely include:
Van der Waals forces: Arising from the interactions between the aromatic rings and the hydrocarbon portions of the molecule.
Dipole-dipole interactions: Resulting from the polar C=O and C-O bonds.
It is less likely that strong intermolecular hydrogen bonds would be the dominant packing force, given the expected prevalence of the intramolecularly hydrogen-bonded enol form. The absence of strong hydrogen bond donors (other than the enolic hydroxyl, which is engaged intramolecularly) would preclude the formation of extensive intermolecular hydrogen-bonded networks.
Without experimental data, a definitive analysis of the supramolecular architecture remains speculative. A future X-ray crystallographic study would be necessary to provide a comprehensive understanding of the solid-state structure of this compound.
Tautomerism and Conformational Dynamics of 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione
Keto-Enol Tautomerism in β-Diketone Systems
Like other β-diketones, 1,3-Bis(2-methoxyphenyl)propane-1,3-dione exists as an equilibrium mixture of two tautomeric forms: a diketo form and a chelated enol form. researchgate.netnih.gov The interconversion between the keto and enol tautomers is a fundamental characteristic of β-dicarbonyl compounds. nih.gov This equilibrium is typically slow on the Nuclear Magnetic Resonance (NMR) timescale, which allows for the observation and quantification of both distinct species in solution. researchgate.netnih.gov Conversely, the proton transfer between the two equivalent oxygen atoms within the enol form itself is extremely rapid, resulting in an averaged signal in NMR spectra. nih.gov
The general equilibrium between the diketo and enol tautomers is a critical aspect of the molecule's structure and reactivity. While many simple β-diketones predominantly favor the enol form, the specific substituents on the phenyl rings of this compound introduce significant electronic and steric effects that modulate this balance. mdpi.com
Factors Influencing Tautomeric Equilibrium: Substituent Electronic Effects and Solvent Polarity
The position and nature of substituents on the aromatic rings, as well as the polarity of the solvent, are decisive factors in determining the ratio of keto to enol tautomers at equilibrium.
Substituent Electronic Effects: The electronic properties of the substituents play a crucial role. For substituted 1,3-diphenylpropane-1,3-diones, the placement of methoxy (B1213986) groups (–OCH₃) significantly influences the tautomeric balance. Research has shown that methoxy groups in the ortho position, as is the case in this compound, tend to shift the equilibrium towards the diketo form. researchgate.net This effect is in contrast to many other substituents which may favor the enol tautomer. mdpi.com This preference for the keto form can be attributed to electronic repulsion or steric hindrance caused by the ortho-substituents, which may destabilize the planar, hydrogen-bonded enol ring.
Solvent Polarity: The surrounding solvent environment has a profound impact on tautomeric preferences. colab.wsnih.gov The stability of each tautomer can change to a different extent with varying solvent polarity, potentially altering the equilibrium state. nih.gov Generally, for β-diketones, the diketo form is more polar than the enol form, which possesses a strong intramolecular hydrogen bond that shields its polarity. Consequently, polar, protic solvents can preferentially solvate and stabilize the keto tautomer through intermolecular hydrogen bonding, shifting the equilibrium in its favor. researchgate.net Conversely, non-polar solvents tend to favor the enol form, where the stabilizing intramolecular hydrogen bond is more dominant. nih.gov The tautomerization process can be influenced by the solvent's ability to form hydrogen bonds, which can dramatically affect the equilibrium. cam.ac.uk
Role of Intramolecular Hydrogen Bonding in Enol Stabilization
The enol tautomer of β-diketones is significantly stabilized by the formation of a strong intramolecular hydrogen bond. researchgate.netmdpi.com This interaction occurs between the hydroxyl proton (donor) and the carbonyl oxygen (acceptor), creating a stable, six-membered quasi-aromatic ring. mdpi.comwikipedia.org This phenomenon, often referred to as Resonance-Assisted Hydrogen Bonding (RAHB), enhances the stability of the enol form beyond what would be expected from the C=C double bond conjugation alone. researchgate.net The formation of this chelate ring holds the molecule in a planar conformation, and the hydrogen bond is characterized by a very short distance between the two oxygen atoms. This strong intramolecular bond is a key feature of the enol form, making it the predominant species for many β-diketones, particularly in the gas phase or in aprotic solvents.
Kinetic and Thermodynamic Aspects of Tautomeric Interconversion
The interconversion between the keto and enol forms of β-diketones is an energetically significant process. The direct transformation from the diketo to the keto-enol form is a high-energy process under isolated conditions because it involves the breaking of a C-H bond on the central methylene (B1212753) carbon. The energy barrier for this interconversion in simple β-diketones has been calculated to be substantial, often exceeding 60 kcal/mol in the absence of a catalyst (like water), making the uncatalyzed process kinetically slow. researchgate.net
Computational Approaches to Tautomeric Stability and Conformational Landscapes
Computational chemistry provides powerful tools for investigating the tautomerism of this compound. These methods allow for detailed exploration of the potential energy surface, determination of stable structures, and analysis of the electronic features that govern its behavior.
Electronic Structure Analysis via NBO-Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to interpret a calculated wave function in terms of the familiar language of Lewis structures, lone pairs, and bond orbitals. It provides a detailed picture of the charge distribution and the specific orbital interactions that contribute to the stability of a molecule. researchgate.net For the enol tautomer of this compound, NBO analysis is particularly useful for elucidating the nature of the intramolecular hydrogen bond.
The analysis quantifies hyperconjugative interactions by examining the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis NBOs (acceptors). The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). In the enol ring, a significant E(2) value is expected for the interaction between the lone pair (LP) of the donor hydroxyl oxygen and the antibonding orbital (σ*) of the acceptor C=O bond, providing a quantitative measure of the hydrogen bond's strength and covalent character. This analysis helps to explain the electronic origins of the enol form's enhanced stability.
Table 2: Illustrative NBO Analysis for the Intramolecular Hydrogen Bond in an Enol Tautomer
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O)hydroxyl | σ*(C=O)carbonyl | ~25.0 | Intramolecular Hydrogen Bond |
Note: The value in this table is a representative example of what might be found for a strong intramolecular hydrogen bond in a β-diketone enol and is not specific experimental data.
Reactivity and Reaction Mechanisms of 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione
Electrophilic and Nucleophilic Reactions at the Methylene (B1212753) Bridge
The methylene bridge in 1,3-Bis(2-methoxyphenyl)propane-1,3-dione is the most reactive site for many chemical transformations due to the acidity of its protons, a consequence of the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the ready formation of a stable enolate ion, which is a potent nucleophile.
The active methylene protons of this compound can be readily substituted by halogens. These reactions typically proceed through an enol or enolate intermediate.
Bromination: The bromination of β-diketones is a well-established reaction. For instance, the reaction of dibenzoylmethane (B1670423), a related compound, with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride leads to the formation of the corresponding monobrominated product. A similar reactivity is expected for this compound. The reaction likely proceeds via an acid-catalyzed enolization followed by electrophilic attack by the bromine.
Chlorination: Chlorination at the methylene bridge can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂).
Fluorination: Direct fluorination of β-diketones can be challenging due to the high reactivity of fluorine. However, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be employed to introduce a fluorine atom at the C2 position. Studies on related dibenzoylmethane derivatives have shown that the reaction with NFSI in a solvent such as acetonitrile (B52724) at room temperature can yield the 2-fluoro-1,3-diketone.
Table 1: Halogenation Reactions of 1,3-Diketones
| Reaction | Reagent(s) | Typical Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1,3-diketone |
| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 2-Chloro-1,3-diketone |
| Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 2-Fluoro-1,3-diketone |
The enolate of this compound is a strong nucleophile and readily undergoes alkylation reactions with various alkyl halides. This C-alkylation at the methylene bridge is a fundamental method for carbon-carbon bond formation. The reaction is typically carried out in the presence of a base, which deprotonates the methylene carbon to form the enolate. The choice of base and solvent can influence the efficiency of the reaction and minimize side reactions like O-alkylation.
Cyclization Reactions and Formation of Heterocyclic Scaffolds
The 1,3-dicarbonyl moiety is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The presence of the o-methoxy groups in this compound can influence the regioselectivity and mechanism of these cyclization reactions.
Photochemical reactions provide a powerful tool for the synthesis of complex molecules. In the case of this compound, photocyclization is a key pathway to the formation of flavones. This transformation involves an intramolecular cyclization followed by the elimination of a molecule of methane. The reaction is believed to proceed through the enol form of the diketone. Irradiation with UV light excites the enol tautomer, leading to a 6-electron electrocyclization.
The mechanism of the acid-catalyzed cyclization of 1,3-diaryl-1,3-propanediones to form flavones has been a subject of interest. For this compound, a plausible mechanism involves the protonation of one of the carbonyl groups, followed by an intramolecular nucleophilic attack from the enol oxygen of the other methoxy-phenyl group. Subsequent dehydration leads to the formation of the flavone (B191248) ring system. The presence of the methoxy (B1213986) group at the ortho position is crucial as it can be eliminated during the final aromatization step.
Condensation Reactions Leading to Derivative Formation
This compound can undergo condensation reactions with various dinucleophiles to yield a variety of heterocyclic derivatives. These reactions typically involve the initial nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular condensation and dehydration.
For example, the reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazoles. These reactions expand the synthetic utility of this compound as a building block in medicinal and materials chemistry.
Table 2: Condensation Reactions of this compound
| Reactant | Product Type |
| Hydrazine | Pyrazole |
| Hydroxylamine | Isoxazole |
| Phenylhydrazine | N-Phenylpyrazole |
Coordination Chemistry of 1,3 Bis 2 Methoxyphenyl Propane 1,3 Dione As a Ligand
Ligand Properties and Coordination Modes of β-Diketones
β-Diketones are a prominent class of ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. researchgate.net Their coordinating power stems from the presence of two carbonyl groups separated by a methylene (B1212753) carbon, which allows for characteristic tautomeric behavior and versatile binding modes.
Enolate Anion Formation and Chelation Capabilities
A key feature of β-diketones is their existence in a tautomeric equilibrium between the keto and enol forms. The presence of two electron-withdrawing carbonyl groups increases the acidity of the central methylene protons. Deprotonation by a base leads to the formation of a resonance-stabilized enolate anion, where the negative charge is delocalized over the two oxygen atoms and the central carbon atom.
This enolate anion is an exceptional chelating agent. It typically acts as a bidentate, monoanionic O,O'-donor ligand, coordinating to a metal ion through its two oxygen atoms. This coordination results in the formation of a highly stable six-membered chelate ring, a structural motif that is fundamental to the stability of these metal complexes. The formation of these stable rings, known as the "chelate effect," is a primary reason for the widespread use of β-diketones as ligands in coordination and organometallic chemistry.
Neutral Keto Form Coordination to Metal Centers
While the most common coordination mode involves the deprotonated enolate form, β-diketones can also coordinate to metal centers in their neutral keto form. In this mode, the ligand does not lose a proton but instead uses the lone pair of electrons on one or both of the carbonyl oxygen atoms to form a coordinate bond with the metal ion. This type of interaction is generally weaker than the strong chelation provided by the enolate anion.
Coordination of the neutral keto form is less common but has been observed in specific cases, for instance, in the formation of certain zinc(II) complexes with related β-diketone ligands. In one such documented case, a dimeric zinc(II) complex features a zincoxane core where the β-diketone ligand coordinates in its neutral form through its oxygen atoms. The specific conditions, such as the choice of metal, solvent, and reaction temperature, can influence whether the ligand coordinates as a neutral molecule or as an anion.
Synthesis and Characterization of Metal Complexes
Transition Metal Complexes (e.g., Zn(II), Cu(II), Ni(II), Co(II))
The synthesis of transition metal complexes with β-diketones is typically achieved by reacting a metal salt (e.g., chloride, acetate, or nitrate) with the β-diketone ligand in an appropriate solvent. The presence of a base, such as triethylamine (B128534) or a metal alkoxide, is often required to facilitate the deprotonation of the ligand to its active enolate form.
For divalent metal ions like Zn(II), Cu(II), Ni(II), and Co(II), the resulting complexes commonly adopt a general formula of ML₂, where two deprotonated ligands satisfy the charge of the metal ion. Depending on the metal and ancillary ligands, these complexes can exhibit various geometries. For example, Cu(II) complexes are often square planar, while Co(II) and Ni(II) complexes can be found in both square planar and octahedral geometries, the latter achieved through the coordination of additional solvent molecules or other ligands.
The characterization of these complexes would involve a suite of spectroscopic and analytical techniques.
| Technique | Expected Observations for M[1,3-bis(2-methoxyphenyl)propane-1,3-dionate]₂ |
| FT-IR Spectroscopy | Disappearance of the acidic C-H stretch of the central methylene group and a significant shift of the C=O stretching vibrations to lower frequencies upon coordination to the metal ion, indicating the formation of metal-oxygen bonds. |
| ¹H NMR Spectroscopy | For diamagnetic complexes like Zn(II), the disappearance of the enolic proton signal and shifts in the aromatic and methoxy (B1213986) proton signals would confirm complexation. |
| UV-Vis Spectroscopy | Bathochromic (red) shifts in the ligand's absorption bands upon chelation are typically observed. The d-d transitions of the metal ions (for Cu, Ni, Co) would appear in the visible region, providing information about the coordination geometry. |
| Mass Spectrometry | The molecular ion peak corresponding to the [ML₂]⁺ or related fragments would confirm the composition of the complex. |
This table is predictive and based on general principles of β-diketonate complexes.
Lanthanide Complexes and Their Unique Structural Architectures (e.g., Mono-, Di-, Trinuclear)
Lanthanide ions (Ln³⁺), with their larger ionic radii and higher coordination numbers (typically 8 or 9), form fascinating complexes with β-diketone ligands. The synthesis usually involves the reaction of a lanthanide salt with the ligand, often in the presence of a base.
Commonly, mononuclear complexes with the formula Ln(L)₃ are formed, where three β-diketonate ligands neutralize the 3+ charge of the lanthanide ion. To satisfy their high coordination numbers, these complexes often incorporate additional ligands, such as water, solvent molecules, or synergistic ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, leading to ternary complexes of the type Ln(L)₃(ancillary ligand)ₓ. These ancillary ligands can also prevent the coordination of water molecules, which are known to quench the luminescence of lanthanide ions like Eu(III) and Tb(III). researchgate.neteiu.edu
Furthermore, the flexibility and bridging potential of β-diketonate ligands or the use of specific bridging co-ligands can lead to the formation of polynuclear architectures. Dinuclear and trinuclear lanthanide complexes have been synthesized using related ligands. researchgate.netd-nb.info These structures are often held together by bridging oxygen atoms from the β-diketonate ligands or by bridging co-ligands. The resulting structures can range from simple dimers to more complex cages and frameworks, each with unique magnetic or photophysical properties. For instance, dinuclear lanthanide complexes have been formed where two metal centers are bridged by ligands like 2,2'-bipyrimidine. researchgate.net
Advanced Characterization of Metal-Ligand Adducts
Advanced characterization is crucial for unequivocally determining the structure and properties of metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure of these complexes in solution. For diamagnetic complexes (e.g., Zn(II), La(III), Lu(III)), ¹H and ¹³C NMR provide detailed information about the ligand's environment upon coordination. For paramagnetic complexes (most lanthanides and some transition metals), the NMR signals are significantly shifted and broadened, but these shifts can provide valuable insights into the magnetic properties and solution structure of the complexes.
Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated solvent or water molecules. By heating the sample at a controlled rate, one can observe mass loss at different temperatures, corresponding to the loss of volatile components and the eventual decomposition of the ligand.
Mass Spectrometry , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF, is used to confirm the molecular weight and composition of the complexes, including polynuclear species. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated and potentially compared with experimental data from ion mobility-mass spectrometry.
Table of Predicted Collision Cross Section (CCS) Data for the Ligand
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 285.11214 | 163.7 |
| [M+Na]⁺ | 307.09408 | 170.5 |
| [M-H]⁻ | 283.09758 | 170.5 |
| Data calculated using CCSbase for 1,3-bis(2-methoxyphenyl)propane-1,3-dione. |
Spectroscopic Signatures of Coordination (IR, UV-Vis, NMR)
Spectroscopic techniques are fundamental in determining whether the this compound ligand has successfully coordinated to a metal center. Each method provides unique insights into the electronic and structural changes that occur upon complexation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for verifying the coordination of β-diketonate ligands to a metal ion. The most significant changes in the IR spectrum occur in the double bond stretching region (1500-1700 cm⁻¹).
In the free ligand, the keto form shows a characteristic C=O stretching vibration (ν(C=O)) typically above 1650 cm⁻¹. The enol form exhibits strong bands corresponding to ν(C=O) and ν(C=C) vibrations, often coupled, in the 1550-1640 cm⁻¹ range. Upon deprotonation and coordination to a metal ion, the π-electron density in the chelate ring becomes delocalized. This results in a decrease in the bond order of the C=O group and an increase in the bond order of the C-C bond within the backbone of the ligand.
Consequently, the ν(C=O) band shifts to a lower frequency (typically 1500-1600 cm⁻¹), and the ν(C=C) band shifts to a higher frequency. The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) can also be observed, which are attributed to the formation of metal-oxygen (M-O) bonds.
Table 1: Expected IR Vibrational Frequencies for this compound and its Metal Complexes
| Vibration Mode | Free Ligand (Enol Form) (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Change upon Coordination |
|---|---|---|---|
| ν(C=O) | ~1600-1620 | ~1550-1590 | Shift to lower frequency |
| ν(C=C) | ~1540-1580 | ~1500-1540 | Shift to lower frequency |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complex. The free this compound ligand is expected to show intense absorption bands in the UV region due to π→π* transitions within the aromatic rings and the conjugated enone system. A weaker n→π* transition associated with the non-bonding electrons of the oxygen atoms may also be observed.
Upon coordination to a metal ion, these intraligand transitions may experience a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity. researchgate.net More significantly, new absorption bands can appear:
Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. They are often observed in the near-UV or visible region and are typically very intense.
d-d Transitions: For complexes with transition metals having d-electrons, weak absorptions can appear in the visible region. These correspond to the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The position and number of these bands are indicative of the metal ion's d-electron configuration and the coordination geometry of the complex. researchgate.net
Table 2: General UV-Vis Absorption Data for β-Diketone Complexes
| Transition Type | Typical Wavelength Range (nm) | Characteristics |
|---|---|---|
| π→π* (Intraligand) | 250-380 | High intensity, may shift upon coordination |
| n→π* (Intraligand) | 350-450 | Low intensity, often obscured |
| LMCT | 350-600 | High intensity, appears upon complexation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly informative for characterizing diamagnetic metal complexes. In ¹H NMR, the most definitive evidence for the keto-enol tautomerism in the free ligand is the presence of a signal for the enolic proton, typically in the range of 15-17 ppm. The spectrum would also show signals for the methoxy protons and the aromatic protons.
Upon coordination to a diamagnetic metal ion (like Zn²⁺, Al³⁺, or La³⁺), the following changes are expected:
The signal for the acidic enolic proton disappears, as this proton is removed during the formation of the complex.
The signal for the methine proton (-CH=) in the chelate ring will shift, reflecting the change in its electronic environment.
Shifts in the positions of the methoxy and aromatic proton signals may also occur due to the influence of the metal center. uni-regensburg.de
In ¹³C NMR, the carbons of the carbonyl groups and the central methine carbon are particularly sensitive to coordination. The signals for the carbonyl carbons in the complex are expected to shift compared to their positions in the free ligand, and the symmetry of the complex will influence the number of distinct signals observed.
Magnetic Measurements and Electronic Structure of Complexes
For complexes containing paramagnetic metal ions (e.g., Cu(II), Co(II), Fe(III)), magnetic susceptibility measurements are crucial for elucidating their electronic structure. These measurements allow for the calculation of the effective magnetic moment (μ_eff), which provides information on the number of unpaired electrons in the metal center.
The spin-only magnetic moment (μ_so) can be calculated using the following formula:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons. The experimental μ_eff value is often close to the μ_so value, especially for first-row transition metals in an octahedral environment. Deviations can occur due to spin-orbit coupling.
By comparing the experimental magnetic moment to the theoretical spin-only values, the oxidation state and spin state (high-spin or low-spin) of the metal ion can be determined. This information, in turn, helps to infer the coordination geometry of the complex. For example, a Co(II) complex with a magnetic moment of ~4.5 B.M. is indicative of a high-spin octahedral or tetrahedral geometry, whereas a value of ~2.0 B.M. would suggest a low-spin octahedral or a square planar geometry.
Table 3: Theoretical Spin-Only Magnetic Moments (μ_so) for Common Metal Ions
| Metal Ion | Unpaired Electrons (n) | Geometry Example | μ_so (B.M.) |
|---|---|---|---|
| Co(II) | 3 | Tetrahedral, High-Spin Octahedral | 3.87 |
| Ni(II) | 2 | Octahedral | 2.83 |
| Cu(II) | 1 | Square Planar, Distorted Octahedral | 1.73 |
| Fe(III) | 5 | High-Spin Octahedral | 5.92 |
Single Crystal X-Ray Diffraction of Coordinated Species
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex in the solid state. rsc.orgnih.gov This technique would provide unambiguous information about the coordination of this compound to a metal center.
Key structural parameters that would be obtained include:
Coordination Number and Geometry: It would confirm the number of ligand donor atoms bonded to the metal and reveal the geometry (e.g., square planar, tetrahedral, octahedral, etc.). nih.govnih.gov
Bond Lengths and Angles: Precise measurements of the metal-oxygen (M-O) bond lengths, as well as the bond lengths and angles within the chelate ring and the phenyl groups, would be determined. The M-O bond lengths can provide insight into the strength of the coordination bond.
Chelate Bite Angle: The O-M-O angle within the six-membered chelate ring is an important parameter that influences the stability and geometry of the complex.
For a divalent metal ion like Cu(II) or Ni(II), a common stoichiometry is ML₂, which could adopt a square planar or tetrahedral geometry. For a trivalent metal ion like Fe(III) or Co(III), an ML₃ stoichiometry resulting in an octahedral geometry is common.
Table 4: Hypothetical Crystallographic Data for a [M(1,3-bis(2-methoxyphenyl)propane-1,3-dionate)₂] Complex
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-O Bond Length | 1.90 - 2.10 Å |
| O-M-O Bite Angle | 88 - 92° |
Advanced Applications in Catalysis and Materials Science
Role in Catalyst Design and Organometallic Catalysis
The versatile coordination chemistry of β-diketones allows them to act as effective ligands in organometallic catalysis. While specific research on 1,3-Bis(2-methoxyphenyl)propane-1,3-dione in catalysis is not extensively documented, the general principles of β-diketone chemistry provide a strong basis for its potential applications.
Aromatic 1,3-diketones are recognized for their capacity to form stable complexes with a variety of metal ions, which can then serve as catalysts. In the field of asymmetric catalysis, chiral ligands are crucial for achieving high enantioselectivity. While there is a lack of specific studies detailing the use of this compound as a ligand scaffold for enantioselective hydrogenation, the broader class of 1,3-diketones has been successfully employed in such reactions. For instance, the asymmetric hydrogenation of prochiral 1,3-diketones using chiral metal-diamine catalysts has been shown to produce highly enantioenriched hydroxy ketones, which are valuable building blocks in natural product synthesis. The steric and electronic properties of the 2-methoxy substituents on the phenyl rings of this compound could influence the stereochemical outcome of catalytic reactions, suggesting its potential as a tunable ligand for such transformations.
Integration into Advanced Materials and Photofunctional Systems
The photophysical properties of aromatic β-diketones make them attractive candidates for incorporation into advanced materials, including luminescent systems and supramolecular structures.
β-Diketones are well-known for their ability to form highly luminescent complexes with lanthanide ions. The diketone ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. While specific studies on the luminescent properties of lanthanide complexes with this compound are not reported, the general principle is well-established. The substitution pattern on the aromatic rings of the β-diketone can significantly impact the photophysical properties of the resulting lanthanide complex.
The ability of β-diketones to coordinate with metal ions can be exploited to construct complex supramolecular assemblies and coordination polymers. These structures are of interest for their potential applications in areas such as gas storage, separation, and sensing. The bifunctional nature of this compound, with its two chelating sites, makes it a suitable building block for the self-assembly of such materials. While there are no specific examples in the literature of this compound being used for this purpose, related aromatic diketones have been successfully employed to create intricate, multi-dimensional structures.
Building Block in Complex Organic Synthesis
One of the most concrete applications of this compound is its use as a starting material in the synthesis of more complex molecules. The reactivity of the diketone functional group allows for a variety of chemical modifications.
A notable example is the synthesis of 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione. This transformation is typically achieved through the bromination of the parent diketone. The introduction of a bromine atom at the 2-position of the propane (B168953) chain significantly alters the reactivity of the molecule, opening up new avenues for further functionalization. This brominated derivative serves as a valuable intermediate in organic synthesis, allowing for the construction of more elaborate molecular architectures through reactions such as substitutions and condensations.
Electrochemical and Photochemical Behavior
Electrochemical Redox Processes
The electrochemical behavior of 1,3-diketones is characterized by their ability to undergo both oxidation and reduction reactions. The presence of the methoxy (B1213986) groups in the ortho position of the phenyl rings in 1,3-Bis(2-methoxyphenyl)propane-1,3-dione influences its redox properties compared to unsubstituted or differently substituted analogues.
Cyclic Voltammetry Studies of Oxidation and Reduction
Cyclic voltammetry is a key technique used to probe the electrochemical behavior of compounds. For the parent compound, dibenzoylmethane (B1670423), cyclic voltammetry studies on glassy carbon electrodes in both acetonitrile (B52724) and 1-propanol (B7761284) have shown a diffusion-controlled oxidation process. mdpi.com An oxidation peak is observed at approximately 1.9 V in both solvents. mdpi.com Repeated cycling of the potential between 0 and 2 V demonstrates acceptable reproducibility of this peak; however, extending the potential to higher values can lead to electrode deactivation. mdpi.com
While specific cyclic voltammetry data for this compound is not extensively detailed in the provided search results, the behavior of related compounds provides valuable insights. For instance, the brominated derivative, 2-Bromo-1,3-bis(2-methoxyphenyl)propane-1,3-dione, is known to participate in both oxidation and reduction reactions. The study of various substituted benzils by cyclic voltammetry also highlights that these compounds exhibit both oxidation and reduction potentials, with the reversibility of the reactions being a key parameter of investigation. researchgate.net
The general mechanism for the reduction of 1,3-diketones often involves the formation of a radical anion. This is particularly true for the enol form of the diketone, which possesses a low-lying lowest unoccupied molecular orbital (LUMO) that can readily accept an electron.
| Compound | Solvent | Oxidation Peak Potential (V) | Notes |
| Dibenzoylmethane | Acetonitrile | ~1.9 | Diffusion-controlled process. mdpi.com |
| Dibenzoylmethane | 1-Propanol | ~1.9 | Diffusion-controlled process. mdpi.com |
Table 1: Cyclic Voltammetry Data for a Related Diketone
Electron Transfer Mechanisms
The electron transfer mechanisms in molecules like this compound are fundamental to understanding their electrochemical behavior. The rate and reversibility of electron transfer can be influenced by factors such as the solvent, the electrode material, and the specific substituents on the aromatic rings. sciepub.comnih.gov
Photophysical Studies and Photoreactions
The interaction of this compound with light initiates a cascade of photophysical and photochemical events, including isomerization and cyclization reactions. The ortho-methoxy groups play a significant role in directing these photoreactions.
Photoisomerization and Photochemical Tautomeric Exchange
A key aspect of the photochemistry of 1,3-diketones is the existence of a keto-enol tautomerism. The position of the methoxy group on the phenyl ring has been shown to influence this equilibrium. researchgate.net Specifically, the presence of methoxy groups in the ortho position shifts the equilibrium towards the diketo form. researchgate.net This tautomeric equilibrium can be influenced by photochemical processes, leading to a dynamic exchange between the keto and enol forms upon irradiation.
UV absorption studies of various methoxy and dimethoxy substituted 1,3-diphenylpropane-1,3-diones have demonstrated that the position of the methoxy group affects the molecule's UV absorption spectrum. researchgate.net This is a critical factor in determining which wavelengths of light will be most effective at initiating photochemical reactions.
| Substituent Position | Effect on Keto-Enol Equilibrium | Reference |
| Ortho-methoxy | Shifts equilibrium towards the keto form | researchgate.net |
| Para-methoxy | Increases absorption in the UV-A range | researchgate.net |
Table 2: Influence of Methoxy Substituent Position on Tautomerism and UV Absorption
Photocyclization Mechanisms
Photocyclization is a common reaction pathway for many aromatic compounds upon irradiation. For molecules containing ortho-alkoxy groups, photocyclization can proceed through the formation of biradical intermediates. researchgate.net The photochemical transformation of some 3-alkoxy-2-phenylchromones, for instance, occurs via 1,4-biradicals to yield angular tetracyclic products. researchgate.net
In the context of 1,3-diketones, Norrish-Yang type II photocyclization is a well-established reaction for those bearing abstractable γ-hydrogens. nih.gov This reaction proceeds through a 1,5-hydrogen atom transfer to the excited carbonyl group, forming a 1,4-biradical intermediate which then cyclizes. nih.gov While this specific mechanism is more typical for 1,2-diketones, the general principle of intramolecular hydrogen abstraction followed by cyclization is relevant to the photochemistry of 1,3-diketones as well. The presence of the ortho-methoxy groups in this compound could potentially facilitate unique photocyclization pathways, possibly involving the methoxy group itself.
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 1,3-Bis(2-methoxyphenyl)propane-1,3-dione and related diaryl-β-diketones lies in the development of greener and more efficient protocols that move beyond traditional methods like the Claisen condensation. nih.gov While effective, these classic routes often require harsh basic conditions and can lead to side reactions.
Emerging trends point towards several promising avenues:
Catalyst-Free and Metal-Free Reactions: Inspired by broader advances in green chemistry, research is moving towards protocols that minimize or eliminate the need for metal catalysts. pnas.orgorganic-chemistry.org This includes exploring microwave-assisted organic synthesis (MAOS) and photochemical methods, which can accelerate reaction times and reduce energy consumption. rsc.org For instance, methods for the oxidative rearrangement of chalcones using in-situ generated hypoiodite (B1233010) under metal-free conditions present a novel strategy. organic-chemistry.org
Aqueous and Green Solvents: A significant push is underway to replace conventional organic solvents with more environmentally benign alternatives like water or fluorinated solvents. pnas.org The development of three-component reactions in aqueous, catalyst-free conditions to produce diketone scaffolds showcases this trend. rsc.org
Atom Economy and Multi-Component Reactions: Future syntheses will prioritize atom economy, where a maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are ideal for this purpose and for building molecular complexity efficiently. nih.gov
Rational Design of Advanced Ligand Architectures for Specific Applications
The core strength of this compound lies in its ability to act as a bidentate chelating ligand for a vast array of metal ions. iosrjournals.orgresearchgate.netalfachemic.com The term "rational design" refers to the deliberate modification of this ligand's structure to create metal complexes with precisely controlled properties for specific tasks. escholarship.org
Key future directions in ligand design include:
Tuning Electronic and Steric Properties: The existing ortho-methoxy groups on this compound already create a specific coordination environment compared to its para-substituted isomer. Future work will involve introducing a wider variety of functional groups (e.g., electron-donating or -withdrawing groups, halogens, or bulky substituents) onto the phenyl rings. These modifications can fine-tune the electronic properties and steric hindrance of the resulting metal complexes, which in turn influences their catalytic activity, stability, and photophysical behavior. rsc.orgresearchgate.net
Development of Poly-Chelating and Bridging Ligands: Research is expanding from simple mononuclear complexes to more complex architectures. This involves designing bis(β-diketonate) ligands that can bridge multiple metal centers, a crucial step in constructing coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net
Functionalized Ligands for Targeted Roles: Ligands can be functionalized with additional groups to impart new capabilities. For example, incorporating fluorescent tags can create luminescent probes for bioimaging, while adding specific reactive sites can lead to more effective catalysts for applications like CO2 fixation or polymerization. researchgate.netrsc.orgnih.gov
Deeper Mechanistic Understanding of Reactivity, Selectivity, and Catalysis
A fundamental understanding of how and why this compound behaves in chemical reactions is crucial for its effective application. Future research will increasingly rely on a synergy between experimental studies and advanced computational modeling.
Areas of focus will include:
Keto-Enol Tautomerism: The equilibrium between the diketo and enol forms is a defining characteristic of β-diketones and governs their reactivity. researchgate.netmdpi.com Advanced spectroscopic techniques (like NMR) and computational methods like Density Functional Theory (DFT) will be used to precisely quantify this equilibrium for this compound under various conditions and to understand how the ortho-methoxy groups influence it. researchgate.netdntb.gov.ua
Reaction Pathway Analysis: For reactions where this compound is a reactant or an intermediate, such as in cycloadditions or the formation of heterocycles, DFT calculations can map out the entire reaction pathway. dntb.gov.ua This allows researchers to identify transition states, calculate activation energies, and predict the most likely products, which is essential for understanding and controlling regioselectivity and stereoselectivity.
Catalytic Cycle Elucidation: When used in a metal complex for catalysis, it is vital to understand the detailed mechanism of the catalytic cycle. iosrjournals.orgnih.gov In-situ spectroscopic studies combined with kinetic analysis will help to identify the active catalytic species, understand how substrates bind and are transformed, and pinpoint pathways for catalyst deactivation. nih.gov This knowledge is key to designing more robust and efficient catalysts.
Development of Tailored Materials with Enhanced or Tunable Properties
The ultimate goal of the research described above is to create advanced materials with properties tailored for specific, high-value applications. This compound will serve as a critical building block in this endeavor.
Emerging trends in materials development include:
Luminescent Materials and Sensors: By forming complexes with rare-earth ions like Europium (Eu³⁺) or Terbium (Tb³⁺), β-diketone ligands act as "antennas," absorbing UV light and transferring the energy to the metal ion, which then emits light of a specific color. alfachemic.comnih.gov Rational design of the ligand can tune these luminescent properties for applications in OLEDs, luminescent coatings, and chemical sensors. nih.govnih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using bis(β-diketonate) versions of the ligand, researchers can construct one-, two-, or three-dimensional coordination polymers. rsc.orgresearchgate.net These materials, particularly porous MOFs, have vast potential in gas storage, separation, and heterogeneous catalysis. researchgate.net The specific geometry of this compound will influence the resulting framework's structure and pore environment.
Catalytic Materials: Metal complexes of this compound are being explored as catalysts for a range of organic transformations. rsc.orgnih.gov Future work will focus on developing highly active and selective catalysts for challenging reactions, such as the chemical fixation of carbon dioxide into useful products like cyclic carbonates. rsc.orgdocumentsdelivered.com
Future Research Directions Summarized
| Research Area | Proposed Methodology | Desired Outcome |
| Sustainable Synthesis | Microwave-assisted synthesis, aqueous media reactions, metal-free catalysis | Higher yields, reduced waste, lower energy consumption, improved safety profile |
| Advanced Ligand Design | Introduction of diverse functional groups, creation of bis(β-diketone) linkers | Fine-tuned electronic/steric properties, new coordination polymers and MOFs |
| Mechanistic Insight | In-situ spectroscopy (NMR, IR), Density Functional Theory (DFT) calculations | Predictive models for reactivity and selectivity, understanding of catalytic cycles |
| Tailored Materials | Complexation with lanthanides, synthesis of coordination polymers | Novel luminescent materials, porous MOFs for gas storage, efficient catalysts |
Q & A
Q. Key Findings :
- Degradation <5% at pH 7 and 25°C.
- Hydrolysis accelerates above pH 10 or 40°C, forming 2-methoxybenzoic acid derivatives .
Computational Modeling for Reactivity Prediction
Advanced Question : How can quantum chemical calculations predict reactivity in derivative synthesis? Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to:
- Calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., keto-enol tautomerization).
Validate predictions experimentally via kinetic studies .
Handling Contradictory Spectroscopic Data
Advanced Question : What statistical approaches resolve contradictions in experimental data? Methodological Answer :
- Multivariate Analysis : Principal component analysis (PCA) identifies outliers in NMR or IR datasets.
- Cross-Validation : Compare results from independent techniques (e.g., X-ray crystallography vs. computational models).
- Error Propagation Analysis : Quantify uncertainties in peak integration or baseline correction .
Safe Handling and Waste Disposal
Basic Question : What safety protocols are critical for handling this compound? Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: Not established; treat as hazardous).
- Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" and incinerate at >1000°C .
Ecological Impact Assessment
Advanced Question : How to evaluate environmental persistence of this compound? Methodological Answer :
- OECD 301F Test : Measure biodegradation in activated sludge over 28 days.
- QSAR Models : Predict bioaccumulation potential (log P ~3.5 indicates moderate persistence).
- Toxicity Testing : Use Daphnia magna acute toxicity assays (EC50 >100 mg/L suggests low aquatic toxicity) .
Advanced Derivative Synthesis
Advanced Question : What methodologies enable selective functionalization of the diketone backbone? Methodological Answer :
- Michael Addition : React with Grignard reagents (e.g., MeMgBr) at −78°C for α-alkylation.
- Photocatalysis : Use Ru(bpy)3<sup>2+</sup> under blue LED light for cross-dehydrogenative coupling.
Monitor regioselectivity via <sup>13</sup>C NMR .
Data Reproducibility in Kinetic Studies
Advanced Question : How to ensure reproducibility in reaction kinetic measurements? Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
